2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions to form 2,3-dioxopiperazine.
Ethylation: The 2,3-dioxopiperazine is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate to form 4-ethyl-2,3-dioxopiperazine.
Acylation: The final step involves the acylation of 4-ethyl-2,3-dioxopiperazine with 2-methoxyphenylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the acetamide or piperazine moieties.
Substitution: Substituted derivatives at the acetamide or piperazine positions.
Scientific Research Applications
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-hydroxyphenyl)acetamide
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the methoxy group on the phenyl ring and the ethyl group on the piperazine ring can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-11-6-4-5-7-12(11)22-2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHONZVSSZRQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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